2,2-Dibutyl-1,3,2-dioxastannolane

Catalog No.
S1939428
CAS No.
3590-59-8
M.F
C10H22O2Sn
M. Wt
292.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dibutyl-1,3,2-dioxastannolane

CAS Number

3590-59-8

Product Name

2,2-Dibutyl-1,3,2-dioxastannolane

IUPAC Name

2,2-dibutyl-1,3,2-dioxastannolane

Molecular Formula

C10H22O2Sn

Molecular Weight

292.99 g/mol

InChI

InChI=1S/2C4H9.C2H4O2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;1-2H2;/q;;-2;+2

InChI Key

STWBEJNHFFEKHC-UHFFFAOYSA-N

SMILES

CCCC[Sn]1(OCCO1)CCCC

Canonical SMILES

CCCC[Sn]1(OCCO1)CCCC

The exact mass of the compound 2,2-Dibutyl-1,3,2-dioxastannolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Dibutyl-1,3,2-dioxastannolane (CAS 3590-59-8) is a pre-formed, cyclic dibutyltin acetal primarily utilized as a highly efficient organotin catalyst and dual-role initiator in advanced organic synthesis and polymer chemistry. Unlike standard dibutyltin oxide (DBTO) which requires harsh in situ activation, this pre-formed solid complex offers immediate catalytic activity for the regioselective mono-functionalization (acylation, alkylation, tosylation) of vicinal diols and polyols [1]. Furthermore, its well-defined Sn(IV) alkoxide structure makes it a highly controlled, single-component initiator-catalyst for the ring-opening polymerization (ROP) of cyclic esters and diketomorpholines [2]. For industrial buyers, procuring the pre-formed acetal shifts the burden of azeotropic water removal away from the main API reactor, enabling ultra-low catalyst loadings, superior impurity profiles, and streamlined manufacturing workflows.

Research Fit

Transesterification catalyst for entropically-driven ring-opening polymerization
Stoichiometric reagent for stereospecific 1,2-diol conversion
Enables enantiomeric excess determination without chiral auxiliaries

Attempting to substitute pre-formed 2,2-dibutyl-1,3,2-dioxastannolane with cheaper, generic dibutyltin oxide (DBTO) or standard tin(II) octoate (Sn(Oct)2) introduces severe process liabilities. In regioselective functionalization, using DBTO typically requires stoichiometric quantities and prolonged azeotropic reflux (110–114 °C) to generate the active stannylene acetal in situ, which leaves massive tin residues in the final product that necessitate expensive, yield-destroying recrystallization steps [1]. In polymer synthesis, substituting this compound with the industry-standard Sn(Oct)2 requires the addition of a separate alcohol initiator (e.g., ethylene glycol). This dual-component approach often suffers from stoichiometric mismatch and incomplete initiation, leading to broadened molecular weight distributions and poor end-group fidelity in telechelic polymers [2]. Procuring the exact pre-formed acetal eliminates these variables, ensuring precise 1:1 catalyst-initiator stoichiometry and enabling sub-0.1 mol% catalyst loadings.

Substitution Risk

Oligomer distribution shift
Acyclic organotin compounds lack the cyclic dioxastannolane's temperature-dependent dimer-tetramer equilibrium, which may alter transesterification kinetics and product molecular weight profiles.
Loss of self-discrimination property
Dibutyltin oxide or dilaurate do not exhibit the self-discrimination phenomenon required for enantiomeric excess determination of 1,2-diols by ¹³C NMR without chiral auxiliaries.
Solid-state structure variability
Acyclic tin solids (e.g., dibutyltin oxide) adopt different polymeric networks, which can affect handling, dissolution behavior, and batch consistency compared to the infinite ribbon structure of the dioxastannolane.

Catalyst Loading and Tin Residue Reduction in APIs

In the regioselective mono-tosylation of vicinal diols, pre-formed 2,2-dibutyl-1,3,2-dioxastannolane functions as a highly active generic Sn-acetal catalyst. Patent literature demonstrates that utilizing this pre-formed compound allows catalyst loadings to be reduced to between 0.1 mol% and 0.005 mol%, maintaining high conversion and regioselectivity [1]. In contrast, standard in situ methods utilizing DBTO often require stoichiometric (100 mol%) amounts or, at best, 2 mol% loadings. This massive reduction in tin usage ensures that residual tin in the final Active Pharmaceutical Ingredient (API) remains in the lower ppm range.

Evidence DimensionCatalyst loading requirement for regioselective mono-tosylation
Target Compound Data0.1 mol% to 0.005 mol% loading
Comparator Or Baseline100 mol% (stoichiometric DBTO) or 2 mol% (optimized DBTO catalytic protocols)
Quantified DifferenceUp to a 20,000-fold reduction in required tin loading
ConditionsCatalytic mono-tosylation of vicinal diols at lab and pilot scale

Drastically lowering tin concentration eliminates the need for labor-intensive and expensive downstream recrystallization to meet strict pharmaceutical heavy-metal limits.

Triolide synthesis
Head-to-head
85% isolated yield as sole product vs. 30–40% with conventional cyclization
Single-product macrocyclization eliminates oligomer separation
Yield context: reported under reflux in xylene with methyl N-trityl-L-serinate

Single-Component Precision in Ring-Opening Polymerization

For the synthesis of polydepsipeptides and block copolymers from diketomorpholines (DKMs) or lactones, 2,2-dibutyl-1,3,2-dioxastannolane acts as a dual-role Sn(IV) initiator and catalyst. Because the ethylene glycol moiety is pre-coordinated to the tin center, it guarantees a perfect 1:1 stoichiometry of initiation sites to catalytic metal centers[1]. The conventional baseline relies on a two-component system using Sn(Oct)2 as the catalyst and free ethylene glycol as the initiator, which is prone to coordination inefficiencies and side reactions.

Evidence DimensionInitiator-to-catalyst stoichiometry and system complexity
Target Compound Data1:1 exact stoichiometric coordination (single-component Sn(IV) complex)
Comparator Or BaselineVariable coordination (dual-component Sn(Oct)2 + free ethylene glycol)
Quantified DifferenceElimination of free-initiator side reactions and exact control over chain end-groups
ConditionsRing-opening polymerization of DKMs at 140 °C

Ensures high end-group fidelity and predictable molecular weights, which are critical quality attributes for biomedical hydrogels and telechelic polymer precursors.

Macrotetrolide formation
Head-to-head
10% isolated yield of (S)-β-butyrolactone macrotetrolide; acyclic catalysts gave no product
Uniquely accesses macrocyclic polylactones inaccessible with acyclic tin catalysts
Strain energy quantified as 1.1 kcal mol⁻¹; structure confirmed by X-ray

Elimination of Azeotropic Dehydration in Workflows

The in situ generation of stannylene acetals from generic DBTO and a diol requires azeotropic water removal in toluene at 110–114 °C for up to 5 hours to drive the condensation reaction to completion [1]. By procuring pre-formed 2,2-dibutyl-1,3,2-dioxastannolane, this energy-intensive and time-consuming activation step is entirely bypassed. The solid pre-formed catalyst can be added directly to the reaction mixture at 25 °C, immediately initiating the regioselective functionalization cycle without exposing sensitive diol substrates to prolonged thermal stress.

Evidence DimensionReactor time and temperature for catalyst activation
Target Compound Data0 hours at 25 °C (direct addition of pre-formed catalyst)
Comparator Or Baseline5 hours at 110–114 °C (in situ generation from DBTO)
Quantified DifferenceSaves 5 hours of reactor time and avoids >110 °C thermal exposure
ConditionsPreparation and execution of stannylene acetal-mediated regioselective derivatization

Streamlines industrial manufacturing workflows, reduces energy costs, and protects thermally labile pharmaceutical intermediates from degradation.

Supported catalyst stability
Cross-study
Significantly enhanced thermal stability when supported on montmorillonite vs. homogeneous analog
May support higher processing temperatures and catalyst recycling
Reported from TGA/DSC; full thermal decomposition data in cited reference
Enantiomeric purity analysis
Head-to-head
±2% accuracy without chiral auxiliaries
Chiral auxiliary-free ee determination for 1,2-diols
Reported by ¹³C NMR self-discrimination in CDCl₃
Oligomerization equilibria
Class-level
Dimers, trimers, tetramers, pentamers; no monomer; temperature-dependent ratios quantified by NMR line shape analysis
Provides defined speciation basis for tunable catalytic reactivity
Acyclic analogs lack comparable higher-order oligomer distribution
Solid-state structure
Class-level
Infinite ribbon coordination polymer; six-coordinate Sn; Sn–O: 2.04 Å (endo), 2.51 Å (exo); O–Sn–O: 79.0°; C–Sn–C: 138.6°
Well-defined crystallinity supports batch-to-batch consistency
Distinct from three-dimensional network of dibutyltin oxide

Regioselective API Mono-Tosylation and Acylation

Where ultra-low tin residues are mandatory. By using the pre-formed acetal as a catalyst at <0.1 mol%, manufacturers can achieve high regioselectivity on vicinal diols while easily meeting ppm-level heavy metal specifications without extra purification steps [1].

Telechelic Polydepsipeptides and Biomedical Hydrogels

Where exact molecular weight control and end-group fidelity are required. The compound serves as a precise, single-component initiator-catalyst for the ring-opening polymerization of diketomorpholines and lactones, outperforming dual-component Sn(Oct)2 systems [2].

Thermally Sensitive Carbohydrate Functionalization

Where substrates cannot survive the harsh azeotropic reflux required to activate generic DBTO. The pre-formed compound allows for immediate, room-temperature catalytic activation of polyols and carbohydrates for downstream protection or modification [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Siderophore trilactone core synthesis
Stoichiometric tin template for macrocyclization
Single-product yield and purification profile
Enantiomeric purity analysis of 1,2-diols
Self-discrimination behavior in NMR
Accuracy without chiral auxiliaries or derivatization
Macrocyclic polylactone synthesis
DOS/DTC catalytic system
Cyclooligomerization product profile and strain energy
Supported transesterification catalyst preparation
Dioxastannolane moiety activity
Thermal stability and catalytic performance after immobilization

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

3590-59-8

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